molecular formula C17H15ClN4OS B6075002 N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B6075002
M. Wt: 358.8 g/mol
InChI Key: ZIBAONRNAWDDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, also known as CTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTU belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea is not yet fully understood. However, it has been suggested that N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea may act by inhibiting the activity of enzymes involved in tumor growth, such as tyrosine kinases and topoisomerases. N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea may also act by inducing apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to decrease the levels of reactive oxygen species, which are known to contribute to the development of cancer and other diseases. In addition, N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea for lab experiments is its broad spectrum of biological activities. N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to possess antitumor, antimicrobial, anti-inflammatory, and antiviral properties, making it a versatile compound for various research applications. However, one limitation of N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea analogs with improved solubility and pharmacokinetics. Another area of interest is the investigation of the molecular targets of N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, which may provide insights into its mechanism of action. Additionally, the potential synergistic effects of N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea with other drugs or natural compounds should be explored. Finally, the in vivo efficacy and safety of N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea should be evaluated in animal models and clinical trials.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-chloroaniline with thiocarbohydrazide, followed by the reaction of the resulting product with 2-phenylethyl isocyanate. The final product is purified by recrystallization and characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has also been investigated for its antimicrobial activity against bacteria and fungi, as well as its anti-inflammatory activity in animal models of inflammation. In addition, N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to possess antiviral activity against the herpes simplex virus.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c18-13-7-9-14(10-8-13)19-16(23)20-17-22-21-15(24-17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBAONRNAWDDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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